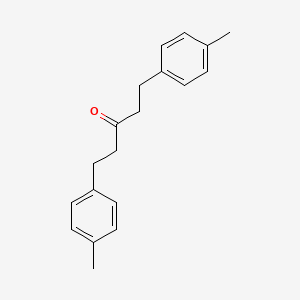
1,5-Bis(4-methylphenyl)pentan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Bis(4-methylphenyl)pentan-3-one is an organic compound with the molecular formula C19H22O It is characterized by the presence of two 4-methylphenyl groups attached to a pentan-3-one backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5-Bis(4-methylphenyl)pentan-3-one can be synthesized through various synthetic routes. One common method involves the aldol condensation reaction. In this process, an aldehyde and a ketone react in the presence of a base to form a β-hydroxy ketone, which then undergoes dehydration to yield the desired product. For example, the reaction of 4-methylbenzaldehyde with acetone in the presence of a base such as sodium hydroxide can produce this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale aldol condensation reactions. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Bis(4-methylphenyl)pentan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
1,5-Bis(4-methylphenyl)pentan-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,5-Bis(4-methylphenyl)pentan-3-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
1,5-Bis(4-methoxyphenyl)pentan-3-one: Similar structure but with methoxy groups instead of methyl groups.
1,5-Bis(4-chlorophenyl)pentan-3-one: Contains chlorine atoms instead of methyl groups.
Uniqueness
1,5-Bis(4-methylphenyl)pentan-3-one is unique due to its specific substitution pattern, which can influence its reactivity and properties. The presence of methyl groups can affect the compound’s steric and electronic characteristics, making it distinct from its analogs.
Propiedades
Número CAS |
57641-44-8 |
|---|---|
Fórmula molecular |
C19H22O |
Peso molecular |
266.4 g/mol |
Nombre IUPAC |
1,5-bis(4-methylphenyl)pentan-3-one |
InChI |
InChI=1S/C19H22O/c1-15-3-7-17(8-4-15)11-13-19(20)14-12-18-9-5-16(2)6-10-18/h3-10H,11-14H2,1-2H3 |
Clave InChI |
YABFQBKJLHRNAF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CCC(=O)CCC2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


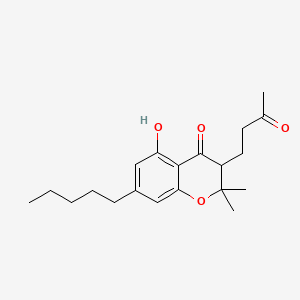

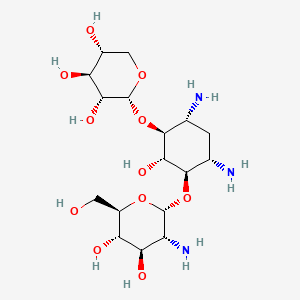
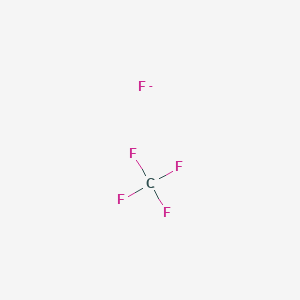
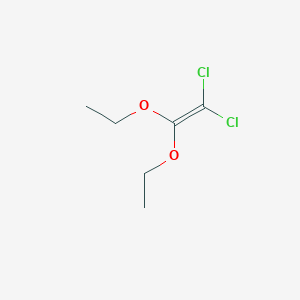
![2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrazole-3-carboxamide](/img/structure/B14623870.png)
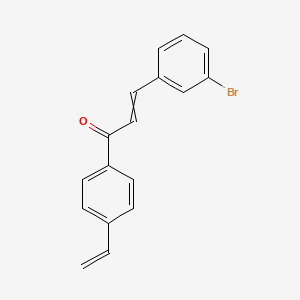
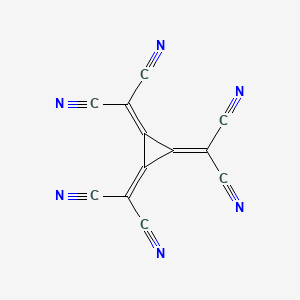
![4-[(4-hydroxyphenyl)-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-4H-pyrazol-3-one](/img/structure/B14623884.png)
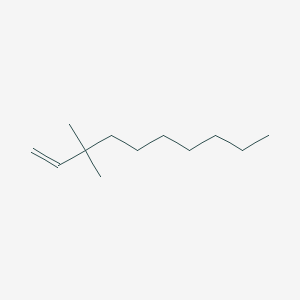
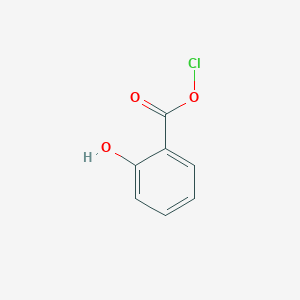
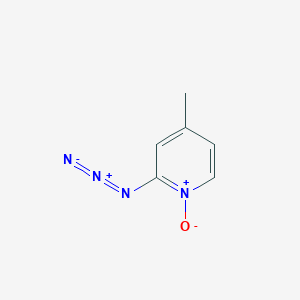
![5,5-Dimethyl-7-(2H-tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridine](/img/structure/B14623907.png)
![1-Nitro-4-[(octan-2-yl)oxy]benzene](/img/structure/B14623908.png)
